![molecular formula C25H41NO4S B14379208 methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate CAS No. 90159-93-6](/img/structure/B14379208.png)
methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to an aziridine ring, which is further connected to an octyl chain and an octanoate ester group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the aziridine is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Octyl Chain: The octyl chain can be introduced through nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the aziridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the benzenesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzenesulfonate: A simpler analog with a benzenesulfonyl group attached to a methyl ester.
Octyl benzenesulfonate: Contains an octyl chain attached to a benzenesulfonyl group.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Uniqueness
Methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the benzenesulfonyl group and the aziridine ring, along with the octyl chain and ester group, makes it a versatile compound with diverse applications in research and industry.
Propriétés
Numéro CAS |
90159-93-6 |
|---|---|
Formule moléculaire |
C25H41NO4S |
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate |
InChI |
InChI=1S/C25H41NO4S/c1-3-4-5-6-8-14-19-23-24(20-15-9-7-10-16-21-25(27)30-2)26(23)31(28,29)22-17-12-11-13-18-22/h11-13,17-18,23-24H,3-10,14-16,19-21H2,1-2H3/t23-,24-,26?/m0/s1 |
Clé InChI |
MCHSDNWZPLDVMD-OKHNBNEASA-N |
SMILES isomérique |
CCCCCCCC[C@H]1[C@@H](N1S(=O)(=O)C2=CC=CC=C2)CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCC1C(N1S(=O)(=O)C2=CC=CC=C2)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


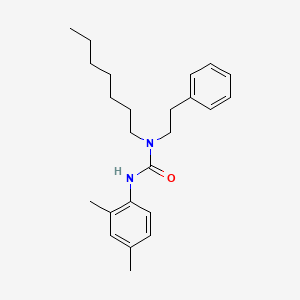
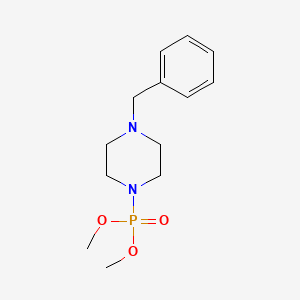
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
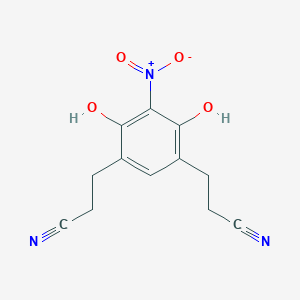
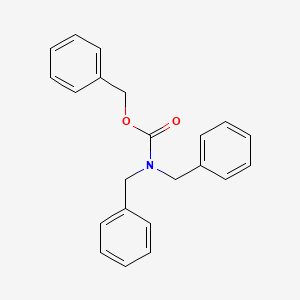

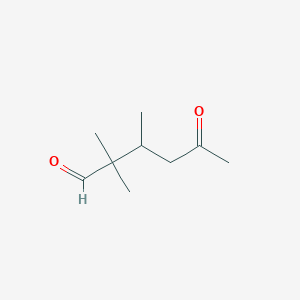
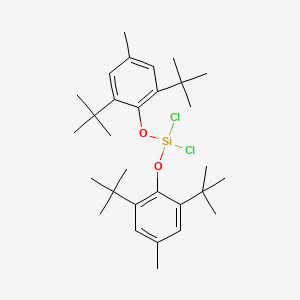
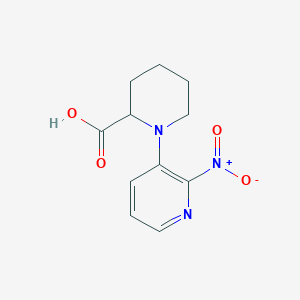

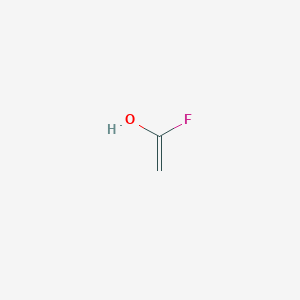
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
